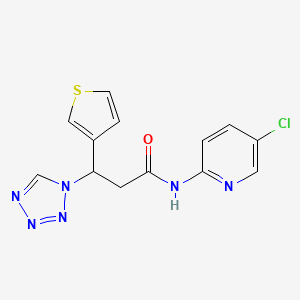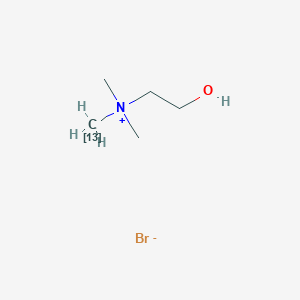
Choline bromide-methyl-13C1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is a chemical compound with the molecular formula C5H12BrNO It is a quaternary ammonium compound that features a hydroxyl group and a methyl-13C isotope
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide typically involves the quaternization of N,N-dimethylethanolamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the incorporation of the methyl-13C isotope. The general reaction scheme is as follows:
N,N-dimethylethanolamine+methyl bromide→2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of isotopically labeled methyl bromide ensures the incorporation of the 13C isotope.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.
Elimination: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Substitution: Formation of substituted quaternary ammonium compounds.
Elimination: Formation of alkenes.
Scientific Research Applications
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in studies involving quaternary ammonium compounds and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the structure and function of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanolamine: Lacks the quaternary ammonium group and the 13C isotope.
Choline: Contains a quaternary ammonium group but lacks the 13C isotope and the specific structure of the target compound.
Betaine: Similar in having a quaternary ammonium group but differs in overall structure and properties.
Uniqueness
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is unique due to the presence of the methyl-13C isotope, which makes it valuable for isotopic labeling studies. Its specific structure also imparts distinct chemical and biological properties that differentiate it from other quaternary ammonium compounds.
Properties
Molecular Formula |
C5H14BrNO |
|---|---|
Molecular Weight |
185.07 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1; |
InChI Key |
JJCWKVUUIFLXNZ-YTBWXGASSA-M |
Isomeric SMILES |
C[N+](C)([13CH3])CCO.[Br-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
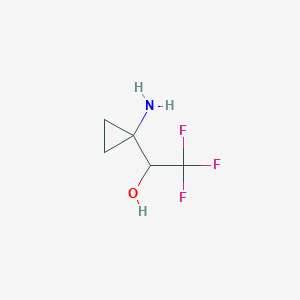
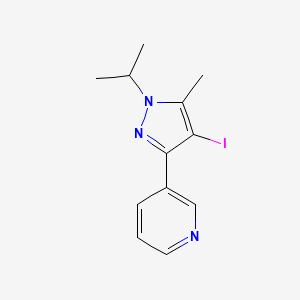
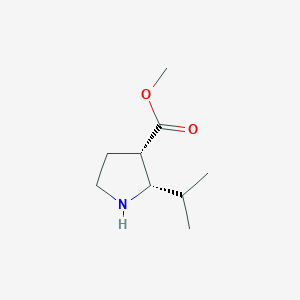
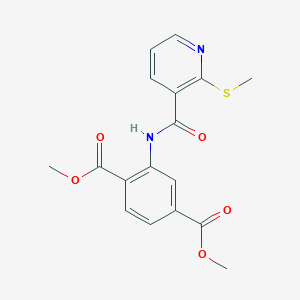
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
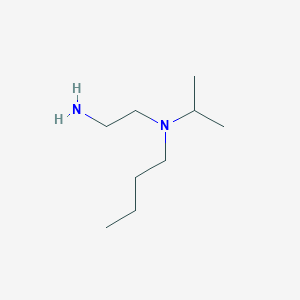

![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
